

# Physicochemical properties of Canagliflozin Impurity 12

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## Compound of Interest

Compound Name: *Canagliflozin Impurity 12*

Cat. No.: *B15126614*

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## In-Depth Technical Guide to Canagliflozin Impurity 12

For Researchers, Scientists, and Drug Development Professionals

### Introduction

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and synthesis of Canagliflozin Impurity 12. This impurity, identified as (2R,3R,4R,5S,6R)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate, also known as Tetra-acetyl Canagliflozin, is a process-related impurity in the synthesis of the anti-diabetic drug Canagliflozin. Understanding the characteristics of this impurity is crucial for the quality control and regulatory compliance of Canagliflozin drug products.

### Physicochemical Properties

Canagliflozin Impurity 12 is the tetra-acetylated precursor to Canagliflozin. The presence of the acetyl groups significantly alters its physicochemical properties compared to the active pharmaceutical ingredient (API). A summary of its known properties is presented below.

| Property          | Value   | Reference |
|-------------------|---|-----------|
| Chemical Name     | (2R,3R,4R,5S,6R)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate |           |
| Synonym           | Tetra-acetyl Canagliflozin  |           |
| CAS Number        | 866607-35-4   |           |
| Molecular Formula | C32H33FO9S  |           |
| Molecular Weight  | 612.66 g/mol  | [1]       |
| Appearance        | Solid   |           |
| Solubility        | Soluble in Methanol.  |           |
| Storage           | 2-8°C   |           |

Note: Specific quantitative data for melting point, boiling point, and pKa are not readily available in public literature and would typically be determined experimentally.

## Synthesis and Formation

Canagliflozin Impurity 12 is a process impurity that arises during the synthesis of Canagliflozin. It is the penultimate intermediate before the final deacetylation step. The formation of this impurity is a key indicator of the completeness of the final manufacturing step.



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**Figure 1:** Simplified synthesis pathway showing the formation of Canagliflozin Impurity 12.

## Experimental Protocols

The characterization and quantification of Canagliflozin Impurity 12 are critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose, often in conjunction with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for structural elucidation.

## High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method can be utilized for the separation and quantification of Canagliflozin and its impurities, including Impurity 12.

Table 2: HPLC Method Parameters

| Parameter          | Description  |
|--------------------|--|
| Column             | Inertsil C8-3 (250 x 4.6 mm, 3 $\mu$ m)  |
| Mobile Phase       | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). |
| Flow Rate          | Typically 1.0 mL/min.  |
| Detector           | UV at an appropriate wavelength (e.g., 290 nm).  |
| Injection Volume   | 10 $\mu$ L   |
| Column Temperature | Ambient or controlled (e.g., 25°C).  |

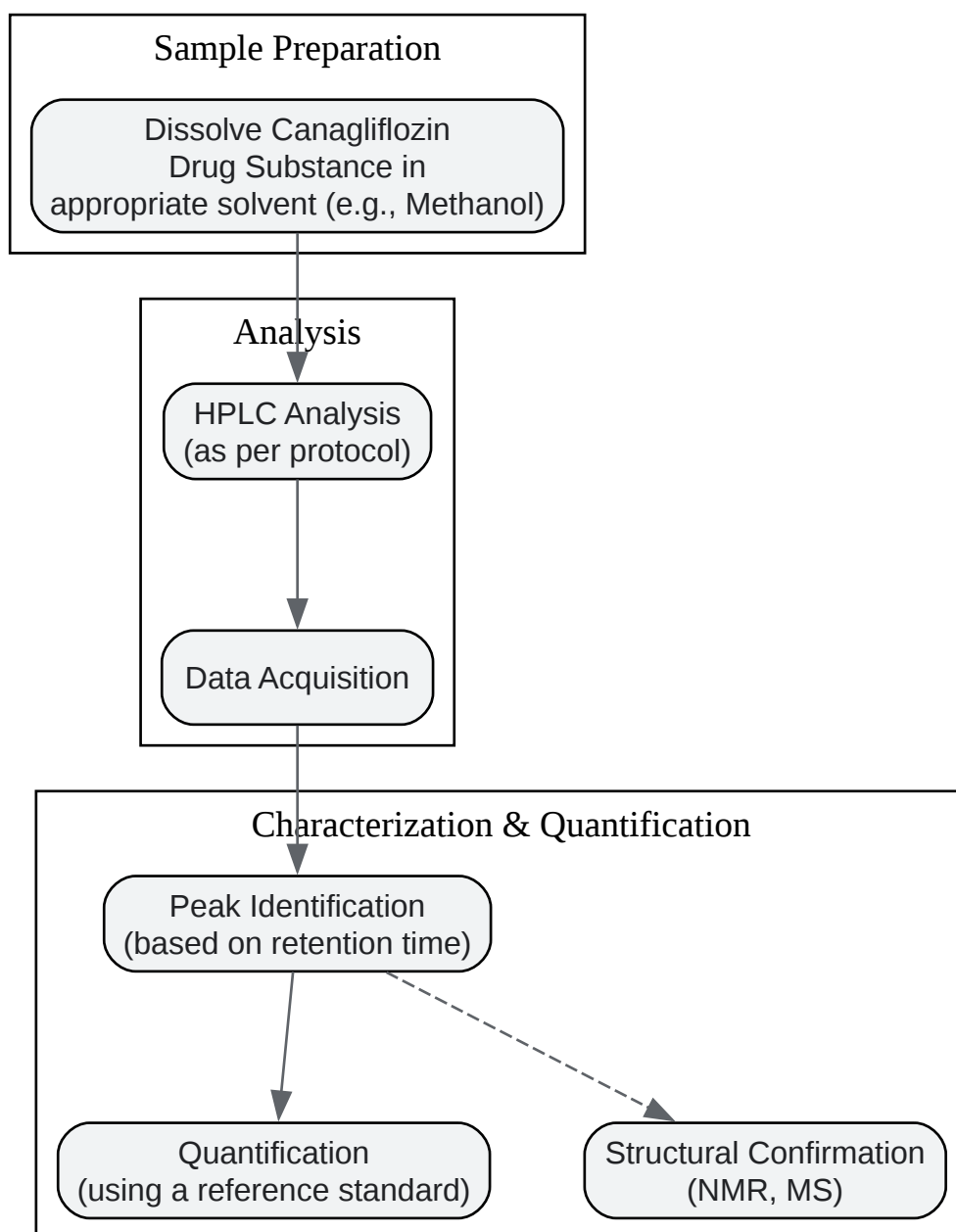
Note: The specific gradient program and buffer composition would need to be optimized for specific laboratory conditions and instrumentation to achieve adequate separation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for the definitive structural confirmation of Canagliflozin Impurity 12. While specific chemical shift data is often proprietary, the spectra would be consistent with the tetra-acetylated structure, showing characteristic peaks for the acetyl methyl protons and carbonyl carbons, in addition to the signals from the core Canagliflozin structure.

## Experimental and Analytical Workflow

The general workflow for the identification and quantification of Canagliflozin Impurity 12 in a drug substance sample involves several key steps.



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**Figure 2:** General workflow for the analysis of Canagliflozin Impurity 12.

## Conclusion

Effective monitoring and control of Canagliflozin Impurity 12 are essential for ensuring the quality, safety, and efficacy of Canagliflozin drug products. This guide provides a foundational understanding of the physicochemical properties, formation, and analytical control of this critical process-related impurity. For regulatory submissions, it is imperative to have a fully validated analytical method and a well-characterized reference standard for Canagliflozin Impurity 12.

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## References

- 1. ijpsr.com [ijpsr.com]
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